Tetrabutylammonium borohydride
Overview
Description
Synthesis Analysis
TBAB is synthesized through the exchange reaction of tetrabutylammonium bromide with excess sodium borohydride in ether, isopropyl alcohol, or benzene medium (Titov et al., 1971). Additionally, TBAB can form complexes with other hydrides, such as aluminum borohydride, to produce compounds like tetrabutylammonium borohydride aluminate.
Molecular Structure Analysis
The molecular structure of TBAB and its derivatives has been investigated, revealing that both TBAB and its complex with yttrium borohydride (TBAYB) crystallize in monoclinic unit cells. These compounds are characterized by the presence of the tetrabutylammonium cation in a homoleptic environment of BH4- ligands, leading to low densities and loose packing of the solids (Wegner et al., 2012).
Chemical Reactions and Properties
TBAB participates in various chemical reactions, including the reduction of aldehydes and ketones, showcasing its utility as a reducing agent. Its selectivity and advantages over other reducing agents have been highlighted in the reduction processes (Raber et al., 1982). Furthermore, TBAB's interaction with nitrogen-containing heteroaromatic bases through electron transfer processes has been studied, indicating its role in generating radical anions under specific conditions (Lucarini & Pedulli, 1995).
Physical Properties Analysis
The physical properties of TBAB, such as solubility in nonpolar solvents and melting points, vary with the length of the hydrocarbon chain in its structure. This variation influences its application in different chemical processes. The solubility increases, and the melting point decreases steadily with an increase in the hydrocarbon chain length (Titov et al., 1971).
Chemical Properties Analysis
The chemical properties of TBAB, such as its reactivity with CO2 and its ability to capture and reduce CO2 to formate under ambient conditions, have been explored. These properties are significantly influenced by the alkyl chain length, affecting the kinetics and thermodynamics of the reactions. TBAB shows promise in CO2 capture and reduction, highlighting its potential in environmental and green chemistry applications (Lombardo et al., 2021).
Scientific Research Applications
Tetrabutylammonium borohydride has been synthesized and used in the formation of complex hydrides, demonstrating increased solubility in nonpolar solvents and a decrease in melting points with the lengthening of hydrocarbon chains (Titov et al., 1971).
In the field of material science, it has been used as a stabilizing agent in the synthesis of platinum nanoparticles, controlling their size during the reduction process without interfering with the deposition phenomenon (Singh & Datta, 2010).
Electron paramagnetic resonance (EPR) spectroscopy studies have shown that tetrabutylammonium borohydride reacts with nitrogen-containing heteroaromatic bases to form radical anions, revealing insights into electron-transfer processes (Lucarini & Pedulli, 1995).
In organic chemistry, it has been used in radical/ionic hydroxymethylation reactions of alkyl iodides, suggesting mechanisms involving hybrid radical/ionic processes (Kobayashi et al., 2010).
Its use in the selective reduction of aldehydes and ketones has been explored, highlighting its advantages as a synthetic reagent (Raber et al., 1982).
Tetrabutylammonium borohydride has also been studied in the spontaneous and photoinduced formation of radical anions in reactions with quinones, ketones, cyano derivatives, and nitrogen-containing heteroaromatic bases (Lucarini et al., 1993).
Its derivatives have been used for the selective reduction of citral oxide and saturated acetals (Kryshtal et al., 1981).
Kinetic and mechanistic studies in phase transfer catalysis have been conducted, particularly in the reduction of citronellal to citronellol, with tetrabutylammonium bromide as a catalyst (Yadav & Lande, 2006).
properties
InChI |
InChI=1S/C16H36N.B/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;/q+1;-1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIQRFZMJGZMNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].CCCC[N+](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955336 | |
Record name | N,N,N-Tributylbutan-1-aminium tetrahydroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium borohydride | |
CAS RN |
33725-74-5 | |
Record name | 1-Butanaminium, N,N,N-tributyl-, tetrahydroborate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N,N-Tributylbutan-1-aminium tetrahydroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium tetrahydroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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